2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE
Description
Introduction and Research Significance
Historical Context of Benzoxazole Derivatives in Chemical Research
Benzoxazole derivatives have been integral to synthetic organic chemistry since their initial characterization in the mid-20th century. The benzoxazole core—a benzene ring fused to an oxazole heterocycle—provides exceptional thermal stability and π-electron delocalization, enabling diverse applications. Early work focused on condensation reactions between o-aminophenols and carboxylic acids or aldehydes, establishing foundational synthetic routes. By the 1980s, researchers recognized benzoxazoles as privileged scaffolds in drug discovery due to their bioavailability and capacity for hydrogen bonding.
The introduction of substituents like isopropyl groups at the 4-position of the phenyl ring marked a strategic shift toward enhancing lipophilicity and steric effects. These modifications aimed to improve pharmacokinetic properties, particularly blood-brain barrier penetration.
Emergence of 2-(4-Isopropyl-phenyl)-benzoxazol-5-ylamine in Scientific Literature
First synthesized in 2005 (PubChem CID: 530126-87-5), this compound gained attention for its balanced electronic and steric profile. Key milestones include:
The 2019 patent by Chinese researchers introduced a high-yield (90%) route using nitrobenzoyl chloride condensation, significantly reducing amide impurities. Recent studies further correlate its 5-amine group with enhanced binding to Mycobacterium tuberculosis enoyl-ACP reductase.
Current Research Landscape and Knowledge Gaps
Advances
- Synthetic Efficiency : Microwave-assisted methods reduced reaction times from 12 h to 45 minutes.
- SAR Insights : Isopropyl substitution increases LogP by 1.6 units versus methyl groups, enhancing membrane permeability.
Critical Gaps
- Mechanistic Uncertainty : Exact molecular targets in antimicrobial pathways remain unvalidated.
- Scalability : Current yields (68–72%) lag behind industrial benchmarks.
- Toxicological Profiles : No published in vivo studies exist despite promising in vitro results.
Recent computational studies propose that substituting the 5-amine with a sulfonamide group could improve aqueous solubility (>2 mg/mL predicted) without sacrificing activity. However, experimental validation is pending.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10(2)11-3-5-12(6-4-11)16-18-14-9-13(17)7-8-15(14)19-16/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYWQXUPSYVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 4-(Propan-2-yl)benzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the benzoxazole ring or the aromatic substituents, potentially yielding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products:
- Oxidation of the isopropyl group can yield 2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazol-5-one.
- Reduction of the benzoxazole ring can produce partially or fully hydrogenated derivatives.
- Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
Scientific Research Applications
2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can facilitate binding to specific sites, while the isopropyl group may enhance lipophilicity and membrane permeability. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- The benzoxazole core is retained in most analogs, but substituents vary significantly. The 4-isopropyl group in the target compound provides steric bulk and lipophilicity, contrasting with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups in analogs.
Physicochemical Properties
- Electronic Effects : Isopropyl is weakly electron-donating, whereas nitro () and chlorine () substituents are electron-withdrawing, influencing reactivity and binding interactions .
- Molecular Weight : The target compound (252.3 g/mol) is lighter than analogs with extended substituents (e.g., 386.4 g/mol in ), which may affect pharmacokinetics .
Biological Activity
2-(4-Isopropyl-phenyl)-benzoxazol-5-ylamine is a synthetic compound characterized by a benzoxazole ring substituted with an isopropyl group and an amine functional group. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry, where it has been investigated for antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure enhances its lipophilicity, which is crucial for its biological activity. The presence of the isopropyl group allows for better membrane penetration, potentially increasing its bioavailability and therapeutic efficacy.
Antimicrobial Activity
Research indicates that 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of essential enzymes or receptors that facilitate bacterial growth and survival.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have suggested that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: A recent study evaluated the cytotoxic effects of 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 μM after 48 hours of treatment.
The biological activity of 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular proliferation.
- Receptor Modulation: It can modulate receptor activity, impacting signaling pathways crucial for cell survival.
- Bioavailability: Its lipophilic nature enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Comparative Analysis
When compared to similar compounds, such as 2-(4-methylphenyl)-benzoxazol-5-amine and 2-(4-chlorophenyl)-benzoxazol-5-amine, the presence of the isopropyl group in 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine contributes to enhanced solubility and bioactivity.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)-benzoxazol-5-amine | Methyl group instead of isopropyl | Lower antimicrobial activity |
| 2-(4-Chlorophenyl)-benzoxazol-5-amine | Chlorine substituent on phenyl ring | Increased cytotoxicity |
| 2-(4-Isopropyl-phenyl)-benzoxazol-5-ylamine | Isopropyl group enhances lipophilicity | Significant antimicrobial and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
